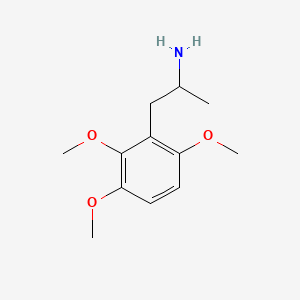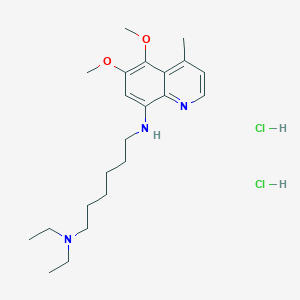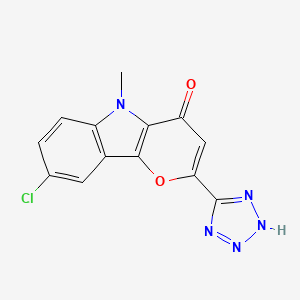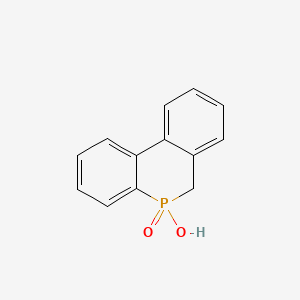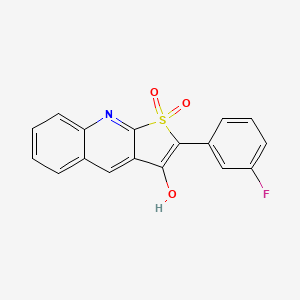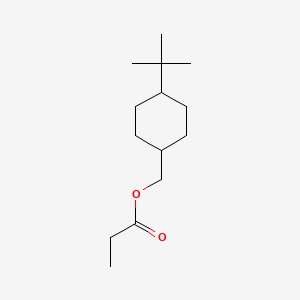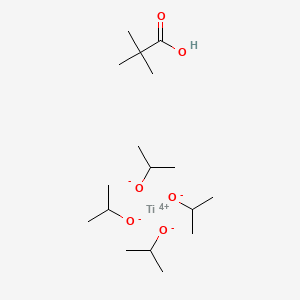
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is a compound that combines 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves the reaction of 2,2-dimethylpropanoic acid with propan-2-olate in the presence of a titanium(4+) catalyst. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) is carried out using large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using various techniques, such as distillation or crystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) typically require specific reagents and conditions, such as:
Oxidizing agents: For oxidation reactions, common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: For reduction reactions, common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes, such as the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropanoic acid: A similar compound that shares the same carboxylic acid group but lacks the propan-2-olate and titanium(4+) components.
Propan-2-olate: Another similar compound that contains the propan-2-olate group but does not include the 2,2-dimethylpropanoic acid and titanium(4+) components.
Titanium(4+) compounds: Various titanium(4+) compounds that share the titanium(4+) ion but differ in their other chemical groups.
Uniqueness
2,2-Dimethylpropanoic acid;propan-2-olate;titanium(4+) is unique due to its combination of 2,2-dimethylpropanoic acid, propan-2-olate, and titanium(4+)
Eigenschaften
Molekularformel |
C17H38O6Ti |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
2,2-dimethylpropanoic acid;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C5H10O2.4C3H7O.Ti/c1-5(2,3)4(6)7;4*1-3(2)4;/h1-3H3,(H,6,7);4*3H,1-2H3;/q;4*-1;+4 |
InChI-Schlüssel |
JUBQMDJDNPOMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)O.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)


